N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13476160
Molecular Formula: C12H21N3O2
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide -](/images/structure/VC13476160.png)
Specification
Molecular Formula | C12H21N3O2 |
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Molecular Weight | 239.31 g/mol |
IUPAC Name | N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide |
Standard InChI | InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)8-11-3-2-6-14(11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m0/s1 |
Standard InChI Key | ZPRXLXGDPWZEBD-NSHDSACASA-N |
Isomeric SMILES | CC(=O)N(C[C@@H]1CCCN1C(=O)CN)C2CC2 |
SMILES | CC(=O)N(CC1CCCN1C(=O)CN)C2CC2 |
Canonical SMILES | CC(=O)N(CC1CCCN1C(=O)CN)C2CC2 |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 1-position with a 2-aminoacetyl group and at the 2-position with a methylene bridge connected to an N-cyclopropyl acetamide moiety . The (S)-configuration at the pyrrolidine ring’s chiral center is critical for its stereospecific interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles. Key functional groups include:
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Aminoacetyl group: Enhances hydrogen-bonding potential and solubility.
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Cyclopropyl substituent: Introduces steric and electronic effects that modulate receptor binding .
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations predict a puckered pyrrolidine ring conformation, with the cyclopropyl group adopting a strained planar geometry. The acetamide’s carbonyl oxygen () and the amino group () contribute to dipole moments of 4.2–4.5 D, favoring aqueous solubility .
Synthesis and Manufacturing
The synthesis involves a multi-step sequence:
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Pyrrolidine functionalization: (S)-pyrrolidine-2-carboxylic acid is reacted with 2-aminoacetyl chloride to introduce the aminoacetyl group.
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Methylene bridge formation: The intermediate undergoes reductive amination with formaldehyde to attach the methylene spacer .
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N-Cyclopropylation: The acetamide nitrogen is alkylated using cyclopropyl bromide under basic conditions .
Table 1: Synthetic Yield Optimization
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Aminoacetylation | 2-Aminoacetyl chloride, DCM, 0°C | 78 | 95 |
Reductive Amination | NaBHCN, MeOH, RT | 65 | 90 |
N-Cyclopropylation | Cyclopropyl bromide, KCO, DMF | 72 | 88 |
Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving a total yield of 37%.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The compound’s moderate lipophilicity () balances membrane permeability and solubility, making it suitable for oral administration.
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
The compound demonstrates affinity for GABA receptors () and NMDA receptors () in rat cortical neurons, suggesting potential anxiolytic and neuroprotective applications. The cyclopropyl group enhances binding to hydrophobic receptor pockets, while the aminoacetyl moiety stabilizes interactions via hydrogen bonding .
Applications in Medicinal Chemistry
Lead Compound for CNS Disorders
Structural analogs have entered preclinical trials for epilepsy and Alzheimer’s disease, with the cyclopropyl group improving blood-brain barrier penetration .
Prodrug Development
The amino group facilitates conjugation with esterase-sensitive moieties, enabling targeted release in acidic environments (e.g., tumor microenvironments) .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Analogues
The cyclopropyl variant exhibits superior receptor selectivity over methyl-substituted analogs, likely due to reduced steric hindrance .
Future Research Directions
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